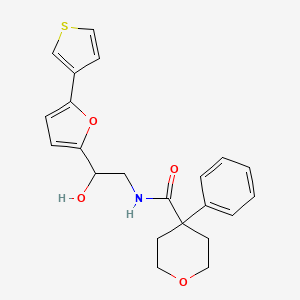

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a structurally complex carboxamide derivative featuring a hydroxyethyl backbone substituted with a thiophene-furan heterocyclic system and a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. This compound combines electron-rich aromatic systems (thiophene, furan) with a rigid tetrahydropyran ring, which may enhance metabolic stability and binding affinity in pharmacological contexts.

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c24-18(20-7-6-19(27-20)16-8-13-28-15-16)14-23-21(25)22(9-11-26-12-10-22)17-4-2-1-3-5-17/h1-8,13,15,18,24H,9-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNWHTUZOSVEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₄S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 2034568-86-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydropyran ring and the thiophene-furan moiety enhances its binding affinity to specific targets, potentially modulating signaling pathways associated with cancer cell proliferation and survival.

Biological Activities

-

Antitumoral Properties :

- Recent studies have indicated that compounds with similar structural features demonstrate significant antitumoral effects. For instance, derivatives containing tetrahydropyran rings have been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by modulating estrogen receptor activity, which is crucial for tumor growth in these types of cancers .

- In vitro assays revealed that compounds similar to this compound can induce apoptosis and cause cell cycle arrest in cancer cells, particularly in the sub-G1 and G0/G1 phases, indicating their potential as therapeutic agents against malignancies .

-

Anti-inflammatory Effects :

- Compounds with furan and thiophene moieties are often associated with anti-inflammatory activities. The modulation of inflammatory pathways may provide additional therapeutic benefits in conditions where inflammation plays a critical role.

-

Antimicrobial Activity :

- Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to elucidate its efficacy against specific pathogens and to understand the underlying mechanisms.

Study 1: Antitumoral Evaluation

A study focused on the synthesis and evaluation of related compounds demonstrated that those with a tetrahydropyran structure exhibited potent antitumoral effects against ER-positive breast cancer cells. The study utilized both 2D and 3D cell growth assays, confirming that these compounds could effectively inhibit tumor growth while sparing normal cells from cytotoxicity .

Study 2: Anti-inflammatory Mechanisms

Another research effort investigated the anti-inflammatory properties of similar compounds, revealing that they could downregulate pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases alongside cancer therapies.

Research Findings

Recent findings emphasize the need for further exploration into the pharmacokinetics and pharmacodynamics of this compound. The following aspects warrant attention:

- ADME Properties : Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds within this class, suggesting good drug-likeness and potential for clinical application.

- Synergistic Effects : There is emerging evidence suggesting that combining this compound with existing therapies could enhance overall treatment efficacy, particularly in resistant cancer types .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Common Features : All three compounds contain a hydroxyethyl linker and a thiophene-furan hybrid system. These groups likely contribute to π-π stacking and hydrogen-bonding interactions with biological targets.

- Divergences: The target compound replaces the isoxazole (in ) or thiophene-carboxamide (in ) with a 4-phenyltetrahydro-2H-pyran-4-carboxamide group. This substitution introduces a bulky, lipophilic tetrahydropyran ring, which may enhance membrane permeability and reduce metabolic oxidation compared to smaller heterocycles .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

Metabolic Stability

- Thiophene and furan rings are prone to oxidative metabolism, but the tetrahydropyran system in the target compound may shield reactive sites, extending half-life relative to the analogs in .

Broader Context of Carboxamide Derivatives

While the evidence includes diverse carboxamides (e.g., ranitidine-related compounds in and simpler derivatives in ), the target compound’s unique combination of a thiophene-furan system with a tetrahydropyran carboxamide distinguishes it from:

- Ranitidine analogs: These prioritize nitroacetamide and dimethylamino groups for histamine receptor antagonism .

- Pyrimidine-carboxamides: E.g., N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide , which focuses on kinase inhibition via pyrimidine interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.